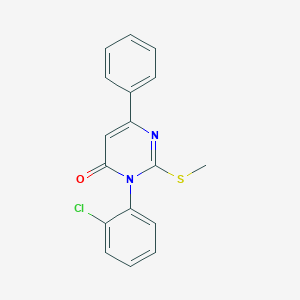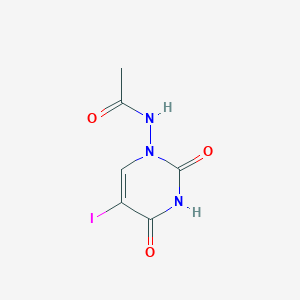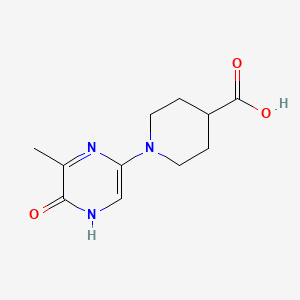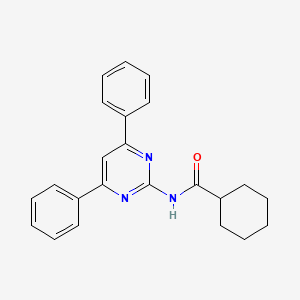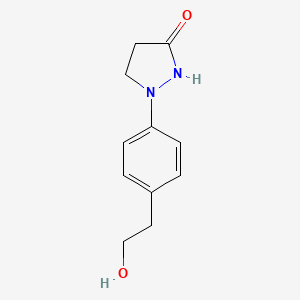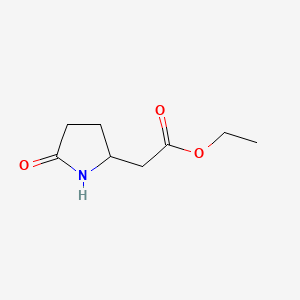
Acridine, 9-(2-phenylhydrazino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acridine, 9-(2-phenylhydrazino)- is a derivative of acridine, a heterocyclic organic compound containing nitrogen Acridine derivatives have been actively researched due to their broad range of biological activities and potential therapeutic applications
Métodos De Preparación
The synthesis of acridine, 9-(2-phenylhydrazino)- typically involves the condensation of a primary amine with an aromatic aldehyde or carboxylic acid in the presence of a strong mineral acid, such as sulfuric acid or hydrochloric acid. This is followed by a cyclization step to produce the acridone structure . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
Acridine, 9-(2-phenylhydrazino)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
Cyclization: This reaction is crucial in forming the acridone structure from the precursor compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while reduction can produce various reduced forms of the compound .
Aplicaciones Científicas De Investigación
Acridine, 9-(2-phenylhydrazino)- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other acridine derivatives, which are valuable in organic synthesis and materials science.
Industry: The compound is used in the production of dyes, pigments, and fluorescent materials.
Mecanismo De Acción
The primary mechanism of action of acridine, 9-(2-phenylhydrazino)- involves intercalation into double-stranded DNA. This intercalation disrupts the helical structure of DNA, affecting biological processes involving DNA and related enzymes. The compound can inhibit enzymes such as topoisomerase and telomerase, which are crucial for DNA replication and cell division . This mechanism underlies its potential as an anticancer agent.
Comparación Con Compuestos Similares
Acridine, 9-(2-phenylhydrazino)- can be compared with other acridine derivatives such as:
Amsacrine: An anticancer agent that also intercalates into DNA and inhibits topoisomerase II.
Proflavine: Known for its antibacterial properties and ability to intercalate into DNA.
Quinacrine: Used as an antimalarial and also exhibits DNA intercalation properties.
The uniqueness of acridine, 9-(2-phenylhydrazino)- lies in its specific chemical structure, which may confer distinct biological activities and therapeutic potential compared to other acridine derivatives.
Propiedades
Número CAS |
97869-45-9 |
|---|---|
Fórmula molecular |
C19H15N3 |
Peso molecular |
285.3 g/mol |
Nombre IUPAC |
1-acridin-9-yl-2-phenylhydrazine |
InChI |
InChI=1S/C19H15N3/c1-2-8-14(9-3-1)21-22-19-15-10-4-6-12-17(15)20-18-13-7-5-11-16(18)19/h1-13,21H,(H,20,22) |
Clave InChI |
PPORCBSFWVINJV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NNC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


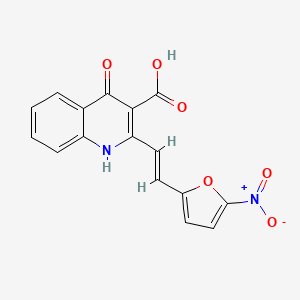
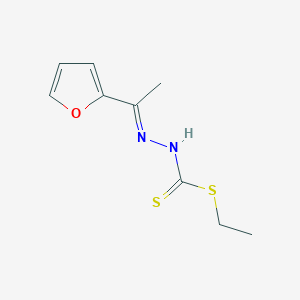
![5-Fluoro-3-methyl-3-phenyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12918865.png)
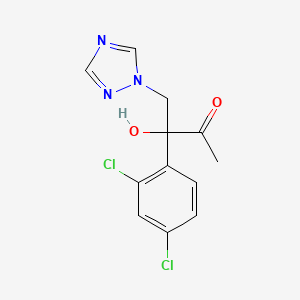
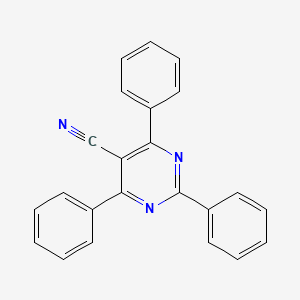
![N-[(3,4-Difluorophenyl)methyl]-5-(quinolin-8-yl)pyridin-3-amine](/img/structure/B12918881.png)
